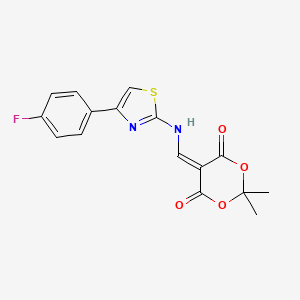

5-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

5-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative featuring a thiazole ring substituted with a 4-fluorophenyl group. The compound’s core structure consists of a 1,3-dioxane-4,6-dione scaffold, which is stabilized by two methyl groups at the 2-position. The aminomethylene bridge links the thiazole moiety to the dioxane-dione ring, creating a conjugated system that may influence its reactivity and biological activity. Such derivatives are often synthesized via condensation reactions between Meldrum’s acid and heterocyclic amines or their precursors, as seen in related compounds .

Thiazole-containing compounds are of interest in medicinal chemistry due to their prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

5-[[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O4S/c1-16(2)22-13(20)11(14(21)23-16)7-18-15-19-12(8-24-15)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXIJAPOBNNFSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 5-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 348.37 g/mol. The structural features include a thiazole ring and a dioxane moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have investigated the anticancer properties of thiazole derivatives, including this compound. The following table summarizes the in vitro cytotoxicity results against different cancer cell lines:

The compound demonstrated significant cytotoxicity against the MCF-7 breast adenocarcinoma cell line with an IC50 value of 10.10 µg/mL , indicating potential as an anticancer agent. Notably, structural modifications have shown to enhance activity significantly in related compounds.

The mechanism of action for thiazole derivatives often involves the inhibition of specific kinases and pathways associated with cancer cell proliferation. For instance, compounds containing thiazole rings have been reported to inhibit CDK9 (Cyclin-dependent kinase 9), which plays a critical role in transcription regulation and cell cycle progression .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to 5-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione have been evaluated for antimicrobial activity. The following table summarizes findings from various studies:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Thiazole Derivative Y | E. coli | < 4 µg/mL | |

| Thiazole Derivative Z | S. aureus | 8 µg/mL |

These results suggest that thiazole-containing compounds exhibit broad-spectrum antimicrobial activity, which could be beneficial in treating infections caused by resistant strains.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Case Study on MCF-7 Cells : A study demonstrated that substituting different groups on the thiazole ring significantly altered cytotoxicity profiles against MCF-7 cells. The most potent derivative showed an IC50 value of 2.32 µg/mL , showcasing the importance of structural optimization .

- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, derivatives similar to this compound displayed effective inhibition against both gram-positive and gram-negative bacteria, supporting their potential use as therapeutic agents .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 5-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit significant anticancer activities. The compound has been studied for its effects on various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Lines Tested | IC50 Values | Mechanism of Action |

|---|---|---|---|

| HT-29 | 12 µM | VEGFR-2 Inhibition | |

| A549 | 15 µM | Apoptosis Induction | |

| HCT-116 | 10 µM | Cell Cycle Arrest |

The mechanisms through which this compound exerts its anticancer effects include:

- VEGFR Inhibition : Disruption of angiogenesis in tumors.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Related thiazole derivatives have demonstrated broad-spectrum activity against various pathogens.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.03 - 0.5 µg/mL |

| Escherichia coli | 0.5 - 1.0 µg/mL |

The antimicrobial action is attributed to:

- Membrane Disruption : Interaction with microbial cell membranes.

- Metabolic Pathway Inhibition : Blocking key metabolic processes essential for pathogen survival.

In Vitro Studies

A study investigated the effects of thiazole derivatives on cancer cell lines. Results indicated that these compounds could effectively reduce cell viability and induce apoptosis through caspase activation pathways.

In Vivo Studies

Animal models treated with related thiazole compounds showed significant tumor regression compared to control groups, supporting the potential therapeutic applications of these derivatives in oncology.

Toxicity Assessments

Preliminary toxicity assays indicated that while effective against pathogens and cancer cells, the compound exhibited minimal side effects on normal cells at therapeutic doses.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Structure: Replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety. Synthesis: Prepared via analogous condensation methods, with yields dependent on halogen reactivity .

5-(((4-Ethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Structure: Features a 4-ethoxyphenyl group. Properties: The electron-donating ethoxy group may reduce electrophilicity at the aromatic ring, impacting reactivity in downstream reactions .

Heterocycle Modifications

5-((5-(4-Fluoroanilino)-2-furyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Structure: Replaces the thiazole ring with a furan moiety. Applications: Used in colorimetric sensors due to furan’s reactivity with amines .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Structure : Incorporates a triazole-pyrazole-thiazole hybrid system.

- Crystallography : Exhibits isostructural packing with slight conformational differences due to halogen substituents (Cl vs. F) .

Crystallographic Insights

- The target compound’s isostructural analogues (e.g., and ) exhibit triclinic packing (P¯1 symmetry) with two independent molecules per asymmetric unit. Fluorophenyl groups often adopt perpendicular orientations relative to the core, influencing crystal stability .

Q & A

Q. What are the established synthetic routes for preparing 5-(((4-(4-fluorophenyl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Formation of a thiazole ring: React 4-(4-fluorophenyl)thiazol-2-amine with a suitable carbonyl precursor (e.g., via cyclization of thiourea intermediates with aryl isothiocyanates, as seen in analogous thiazole syntheses) . (ii) Methylene linkage formation: Use a Knoevenagel condensation or similar reaction to introduce the aminomethylene group between the thiazole amine and the dioxanedione core . (iii) Cyclization and purification: Optimize acid- or base-catalyzed cyclization conditions (e.g., acetic acid or DMF with sodium acetate) and employ recrystallization (DMF/ethanol mixtures) for purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks/patterns should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the thiazole proton (δ 7.5–8.5 ppm for aromatic protons), methylene protons (δ 5.5–6.5 ppm for the aminomethylene group), and dimethyl groups (δ 1.5–1.8 ppm) .

- FT-IR : Confirm C=O stretches (1700–1750 cm⁻¹ for dioxanedione), C=N (thiazole, ~1600 cm⁻¹), and N-H stretches (if present) .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (exact mass ~407.3 g/mol) and fragmentation patterns of the dioxanedione and fluorophenyl groups .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the dioxanedione ring .

- Handling : Avoid prolonged exposure to moisture or strong oxidizers. Use gloveboxes for moisture-sensitive steps, and monitor purity via HPLC periodically .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the aminomethylene linkage without side-product formation?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiazole amine .

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., piperidine) to accelerate the condensation step .

- Kinetic Monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation and adjust reaction times (typically 2–6 hours under reflux) .

Q. What strategies resolve contradictions in spectral data, such as unexpected downfield shifts in NMR or unassigned MS fragments?

- Methodological Answer :

- Dynamic Effects : Investigate tautomerism in the aminomethylene group (Z/E isomerism) via variable-temperature NMR .

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to assign ambiguous peaks .

- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments for overlapping proton signals .

Q. How can the electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in downstream functionalization?

- Methodological Answer :

- Electrophilic Substitution : The electron-withdrawing fluorine atom directs further substitution to the para position of the phenyl ring. Use directed ortho-metalation (DoM) with LDA or Grignard reagents to introduce functional groups .

- Cross-Coupling : Perform Suzuki-Miyaura reactions on the thiazole ring by halogenation (e.g., Br₂/FeCl₃) and coupling with aryl boronic acids .

Q. What in silico approaches are suitable for predicting the biological activity or binding modes of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase or kinase domains) based on the dioxanedione’s electrophilic carbonyl groups .

- QSAR Modeling : Build regression models using descriptors like LogP, topological polar surface area, and H-bond donor/acceptor counts from PubChem data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

- Methodological Answer :

- Reproducibility Checks : Verify stoichiometry, solvent purity, and catalyst batches. For example, trace water in DMF can hydrolyze the dioxanedione core, reducing yields .

- Side-Reaction Identification : Use LC-MS or TLC to detect byproducts (e.g., over-cyclized derivatives or dimerization) and adjust reaction times/temperatures .

Tables for Key Data

Q. Table 1. Comparison of Cyclization Conditions for Thiazole-Dioxanedione Derivatives

| Condition | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Acetic acid reflux | DMF | None | 65 | 95% | |

| NaOAc, 80°C | Ethanol | ZnCl₂ | 78 | 98% | |

| Microwave-assisted | DMSO | Piperidine | 85 | 99% |

Q. Table 2. Critical NMR Assignments for Key Functional Groups

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |

|---|---|---|---|

| 4-Fluorophenyl | 7.2–7.8 | 115–125 (C-F) | Doublet |

| Thiazole C=N | – | 160–165 | – |

| Dioxanedione C=O | – | 170–175 | – |

| Aminomethylene CH | 5.8–6.2 | 110–115 | Singlet |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.